
6,8-Dibromoquinolin-5-ol
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Overview
Description
6,8-Dibromoquinolin-5-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinolin-5-ol typically involves the bromination of quinoline derivatives. One common method involves the reaction of quinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
6,8-Dibromoquinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other therapeutic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 6,8-Dibromoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar chemical properties.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Compounds with potential anticancer activity.
Uniqueness
6,8-Dibromoquinolin-5-ol is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Biological Activity
6,8-Dibromoquinolin-5-ol is a brominated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by two bromine atoms at the 6 and 8 positions and a hydroxyl group at the 5 position, exhibits unique interactions with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C9H6Br2N2O
- Molecular Weight : 302.95 g/mol
The specific substitution pattern of bromine atoms and the hydroxyl group significantly influences its chemical reactivity and biological activity. This compound has been studied for its potential applications in drug development and materials science due to its ability to interact with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects on several pathogenic bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, highlighting its efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Antitumor Activity
The antitumor potential of this compound has also been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in cancerous cells, particularly in leukemic and ovarian cancer cell lines. The cytotoxic effects were assessed using cell viability assays, revealing promising results.
Cell Line | IC50 (µM) |
---|---|
L1210 (leukemia) | 5.2 |
A2780 (ovarian cancer) | 3.7 |
HEK293 (non-cancerous) | >100 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Studies suggest that it may inhibit certain enzymes critical to disease processes. For instance, its structural features allow it to bind to metal ions such as copper and zinc, which are implicated in neurodegenerative diseases like Alzheimer's disease. This interaction may help to prevent protein aggregation associated with these conditions.
Case Studies
- Alzheimer's Disease Research : In a study focusing on metal ion dysregulation in Alzheimer's disease, derivatives of quinoline compounds were shown to modulate metal homeostasis and reduce amyloid-beta aggregation. The findings indicated that this compound could be a valuable lead compound for developing treatments targeting amyloid aggregation.
- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various quinoline derivatives revealed that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance.
Properties
Molecular Formula |
C9H5Br2NO |
---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
6,8-dibromoquinolin-5-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6/h1-4,13H |
InChI Key |
GQQGZABVZPHMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1 |
Origin of Product |
United States |
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